molecular formula C24H44O12 B610209 Propargyl-PEG10-acid CAS No. 2055022-18-7

Propargyl-PEG10-acid

Cat. No.: B610209
CAS No.: 2055022-18-7
M. Wt: 524.604
InChI Key: ALHRCZLKCUZEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG10-acid typically involves the nucleophilic substitution of the hydroxyl group in propargyl alcohols. This method is efficient and versatile, allowing for further functionalization via the alkyne functionality . The general synthetic route includes the following steps:

    Activation: The terminal carboxylic acid is activated using agents like EDC or DCC.

    Coupling: The activated carboxylic acid reacts with primary amines to form stable amide bonds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG10-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    CuAAC: Requires copper catalysts and azide-bearing compounds.

    Amide Bond Formation: Requires activators such as EDC or DCC and primary amines.

Major Products Formed

    Triazole Linkages: Formed from CuAAC reactions.

    Amide Bonds: Formed from reactions with primary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl-PEG10-acid stands out due to its longer PEG spacer, which provides greater solubility and flexibility in aqueous media. This makes it particularly useful in bioconjugation and drug delivery applications where solubility and stability are critical .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O12/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-24(25)26/h1H,3-23H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHRCZLKCUZEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG10-acid
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG10-acid
Reactant of Route 3
Reactant of Route 3
Propargyl-PEG10-acid
Reactant of Route 4
Reactant of Route 4
Propargyl-PEG10-acid
Reactant of Route 5
Propargyl-PEG10-acid
Reactant of Route 6
Propargyl-PEG10-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.